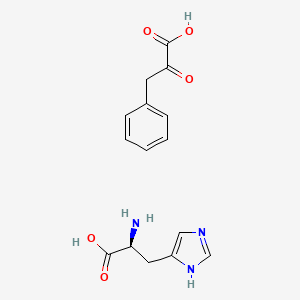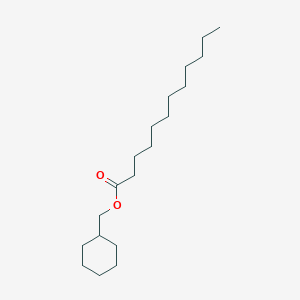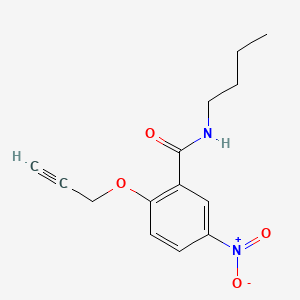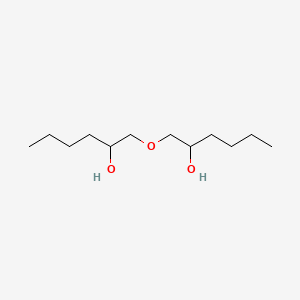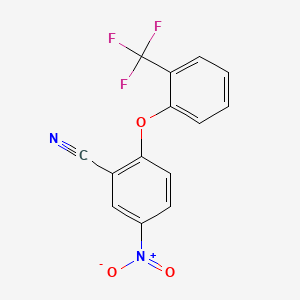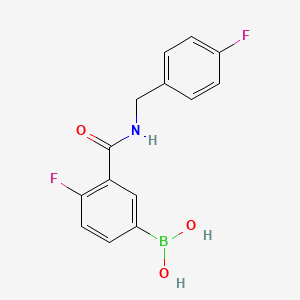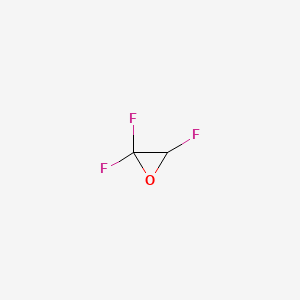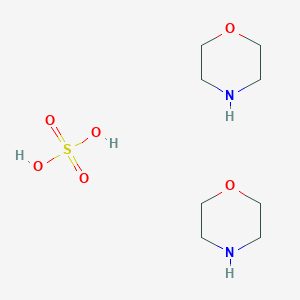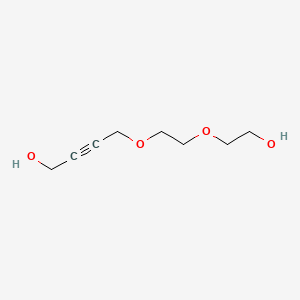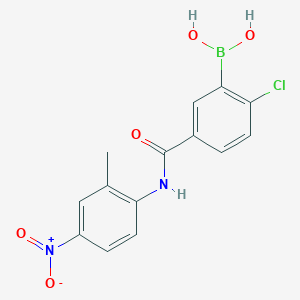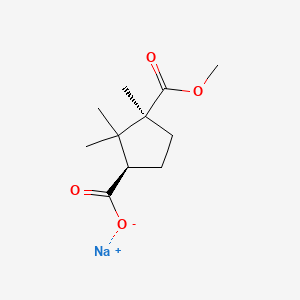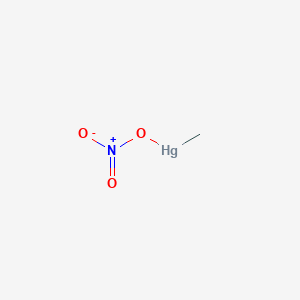
6-heptylsulfanyl-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 36823 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is identified by its specific chemical structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Analyse Des Réactions Chimiques
NSC 36823 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of NSC 36823, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
NSC 36823 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, NSC 36823 is being investigated for its potential therapeutic applications, including its role in drug development and disease treatment. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 36823 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 36823 is used.
Comparaison Avec Des Composés Similaires
NSC 36823 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. By comparing NSC 36823 with these compounds, researchers can better understand its unique characteristics and potential advantages. Some similar compounds include those within the same chemical family or those that share similar functional groups.
Conclusion
NSC 36823 is a versatile compound with a wide range of applications in scientific research Its unique properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
5069-83-0 |
|---|---|
Formule moléculaire |
C12H19N5S |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
6-heptylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-2-3-4-5-6-7-18-11-9-10(15-8-14-9)16-12(13)17-11/h8H,2-7H2,1H3,(H3,13,14,15,16,17) |
Clé InChI |
NNSRACXEGWULFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=NC(=NC2=C1NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


